molecular formula C9H6BrF3O2 B3042267 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide CAS No. 541549-97-7

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B3042267
CAS No.: 541549-97-7
M. Wt: 283.04 g/mol
InChI Key: ZGNDGYJPHFCODJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide (CAS: ">PC92021) is a substituted phenacyl bromide with the molecular formula C₉H₅BrF₃O₂ (MW: 285.04 g/mol). Its structure features a hydroxyl (-OH) group at the para position (4-position) and a trifluoromethyl (-CF₃) group at the meta position (3-position) on the aromatic ring, with a bromoethanone (-COCH₂Br) substituent.

Synthesis and Applications This compound is synthesized via bromination of the corresponding acetophenone precursor or through functionalization of pre-substituted phenacyl bromides. It serves as a key intermediate in medicinal chemistry for synthesizing heterocycles (e.g., thiazoles, quinoxalines) and bioactive molecules, particularly those targeting enzymes like CDK2 or antimicrobial agents.

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNDGYJPHFCODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Phenacyl Bromides

Structural and Functional Variations

Phenacyl bromides differ in substituents on the aromatic ring, which dictate their reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Substituents Key Properties Applications
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide -OH (4), -CF₃ (3) High polarity (due to -OH), enhanced electrophilicity (from -CF₃) Heterocycle synthesis, enzyme inhibitors
Phenacyl bromide (CAS: 70-11-1) None Simple structure, moderate reactivity General alkylation agent, synthesis of thiophenes and pyrroles
4-Chlorophenacyl bromide -Cl (4) Electron-withdrawing -Cl increases carbonyl reactivity Antimicrobial agent synthesis
4-Methoxyphenacyl bromide -OCH₃ (4) Electron-donating -OCH₃ reduces electrophilicity Photolabile protecting groups
3-(Trifluoromethyl)phenacyl bromide (CAS: 2003-10-3) -CF₃ (3) High electrophilicity, lipophilic Fluorinated drug intermediates
4-Bromo-3-(trifluoromethyl)phenacyl bromide (CAS: 1523196-85-1) -Br (4), -CF₃ (3) Bulky -Br and -CF₃ hinder nucleophilic attack Specialty fluorinated polymers

Reactivity Trends

  • Electrophilicity : Electron-withdrawing groups (-CF₃, -Cl) enhance reactivity at the α-carbon by polarizing the carbonyl group. For example, this compound reacts faster in nucleophilic substitutions than 4-methoxy derivatives.
  • Steric Effects : Bulky substituents (e.g., -Br at position 4 in CAS 1523196-85-1) slow down reactions due to steric hindrance.
  • Solubility : Hydroxyl groups improve aqueous solubility, making 4-hydroxy derivatives preferable in biological assays compared to lipophilic analogs like 3-(trifluoromethyl)phenacyl bromide.

Key Research Findings

Thermal and Catalytic Behavior

  • Cyclization Reactions : Phenacyl bromides with electron-withdrawing groups (e.g., -CF₃) undergo intramolecular cyclization in acetic anhydride to form fused furans, whereas methoxy-substituted analogs require harsher conditions.
  • Telluride Reactions: α-Halo carbonyl reactivity follows I > Br > Cl, with this compound reacting slower than non-hydroxylated bromides due to hydrogen bonding with solvents.

Biological Activity

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide (C9H6BrF3O2) is a compound with notable biochemical properties, particularly as a photolabile protecting group. Its unique structure, characterized by a trifluoromethyl group and a bromine atom, enhances its reactivity and stability, making it a valuable tool in various biological and chemical applications.

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 283.04 g/mol
  • Structure : The trifluoromethyl and hydroxyl functionalities provide distinct reactivity patterns compared to similar compounds.

The biological activity of this compound primarily stems from its ability to act as a photolabile protecting group. Upon exposure to light, it can release protected functional groups, which allows for precise control over biological processes, including:

  • Cellular Signaling : It has been utilized in the design of photo-controlled biomolecules such as neurotransmitters and peptides.
  • Drug Delivery Systems : Its light-responsive characteristics facilitate targeted drug release in therapeutic applications.

Applications in Research

Research into the interactions of this compound has revealed its potential in various fields:

  • Synthetic Chemistry : It is used to synthesize diverse organic compounds through reactions with nucleophiles and electrophiles.
  • Biochemical Pathways : Studies indicate that it can significantly alter the structure and function of target molecules, influencing their biochemical pathways.

Case Studies and Research Findings

  • Photocontrol of Biological Processes :
    • A study demonstrated the use of this compound in controlling the release of neurotransmitters. The compound's ability to be activated by light allowed researchers to manipulate signaling pathways with high precision .
  • Synthesis of Bioactive Compounds :
    • Researchers have explored its role in synthesizing various bioactive compounds, highlighting its utility in creating molecules with specific biological activities .
  • Interaction Studies :
    • Interaction studies have shown that this compound can react with different nucleophiles, leading to significant changes in the target molecules’ activity. This property is particularly valuable for drug development and biochemical research .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
2-Bromo-4'-(trifluoromethyl)acetophenoneC9H7BrF3OContains both bromine and trifluoromethyl groups
4-(Trifluoromethyl)benzyl bromideC9H8BrF3Used in various synthetic applications
4-Bromo-3-(trifluoromethyl)acetophenoneC9H7BrF3OSimilar reactivity profile but different functional groups

The uniqueness of this compound lies in its combination of functionalities that provide distinct reactivity patterns compared to these similar compounds, making it particularly valuable as an intermediate in synthetic pathways requiring specific light-responsive characteristics.

Q & A

Q. What are the recommended safety protocols for handling 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear full-body protective clothing, chemically resistant gloves, and safety goggles. Respiratory protection (e.g., EN 143-compliant particle filters or self-contained breathing apparatus) is mandatory if ventilation is inadequate .
  • Decontamination: Thoroughly wash contaminated clothing before reuse. Avoid skin contact due to severe irritation risks .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Monitor decomposition temperatures (data gaps exist, but structurally similar bromides decompose near 112°C) .

Q. How can researchers synthesize this compound, and what purification methods are effective?

Methodological Answer:

  • Synthesis Route: Adapt protocols for analogous bromides (e.g., benzyl bromides). For example:
    • React 4-hydroxy-3-(trifluoromethyl)acetophenone with HBr in acetic acid under controlled conditions (0–5°C) to avoid over-bromination .
    • Use a catalytic amount of PPh₃ to enhance bromide substitution efficiency .
  • Purification:
    • Recrystallize from a non-polar solvent (e.g., hexane/ethyl acetate mixtures) to remove unreacted precursors.
    • Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect aromatic protons at δ 7.5–8.2 ppm (split due to trifluoromethyl and hydroxy groups). The phenacyl bromide CH₂ group appears near δ 4.5 ppm .
    • ¹³C NMR: The trifluoromethyl carbon resonates at ~120–125 ppm (q, J = 280–300 Hz) .
  • Mass Spectrometry (MS): Use electron ionization (EI) to detect molecular ion peaks (expected m/z ~293 [M⁺]) and fragment ions (e.g., loss of Br, m/z ~214) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this bromide in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight: The -CF₃ group enhances electrophilicity at the phenacyl carbon by stabilizing transition states through inductive effects. This accelerates SN₂ reactions with nucleophiles (e.g., amines, thiols) .
  • Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring at 300 nm). Rate constants for CF₃-substituted compounds are typically 2–3× higher .

Q. What strategies mitigate hydrolysis of this compound in aqueous environments?

Methodological Answer:

  • Stabilization Techniques:
    • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during reactions .
    • Add stabilizing agents like molecular sieves to scavenge trace water .
  • Kinetic Analysis: Conduct pH-dependent stability studies. Hydrolysis rates peak near pH 7; acidic (pH < 4) or basic (pH > 9) conditions slow degradation by suppressing water nucleophilicity or forming stable salts .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Data Reconciliation:
    • Cross-validate melting points using differential scanning calorimetry (DSC) and compare with structurally similar bromides (e.g., 4-bromo-2-fluorobenzyl bromide, mp 30–254°C) .
    • Re-examine spectral data using high-field NMR (≥500 MHz) to resolve splitting artifacts caused by fluorine coupling .
  • Collaborative Verification: Share samples with independent labs for reproducibility testing, especially if synthesis routes differ .

Q. What role does this compound play in synthesizing bioactive molecules or coordination complexes?

Methodological Answer:

  • Applications:
    • Pharmaceutical Intermediates: Acts as a precursor for trifluoromethylated analgesics or kinase inhibitors via Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
    • Metal Complexation: The phenacyl bromide moiety binds transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions. Optimize ligand-metal ratios using Job’s method .

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

  • In Silico Tools:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots .
    • Simulate hydrolysis pathways using molecular dynamics (MD) to predict degradation products .
  • Validation: Compare computed NMR chemical shifts (<2 ppm deviation) and reaction barriers (<5 kcal/mol error) with experimental data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-3-(trifluoromethyl)phenacyl bromide
Reactant of Route 2
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4-Hydroxy-3-(trifluoromethyl)phenacyl bromide

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